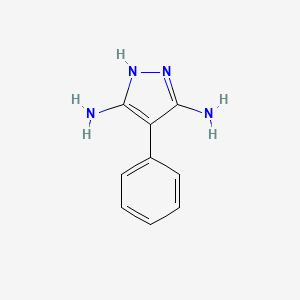

4-phenyl-1H-pyrazole-3,5-diamine

Übersicht

Beschreibung

“4-phenyl-1H-pyrazole-3,5-diamine” is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported over the years . A method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine . All of the synthetically accessible symmetric tetranitro-3,3’-bipyrazoles were prepared .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been extensively studied . Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Corrosion Inhibition Applications

4-phenyl-1H-pyrazole-3,5-diamine derivatives have been synthesized and evaluated for their potential in corrosion inhibition and antimicrobial applications. Compounds such as 1H-pyrazole-3,5-diamine-4-(2-phenyldiazenyl) have shown high efficiency as corrosion inhibitors, particularly for copper alloy dissolution prevention in basic mediums. Furthermore, these compounds exhibit significant antimicrobial activities against gram-positive and gram-negative bacteria, with higher effectiveness than conventional bactericide agents. The chemical structure of these compounds plays a crucial role in their antimicrobial activities and corrosion inhibition tendencies (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Spectroscopic and Theoretical Investigations

New azo Schiff bases containing this compound derivatives have been synthesized and characterized through various spectroscopic techniques. These compounds have been analyzed using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, and their spectral data have been further supported by theoretical calculations based on density functional theory (DFT). This research provides insights into the structural analyses, vibrational frequencies, and electronic properties of these compounds (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Antiproliferative Properties and Structural Analysis

This compound derivatives have been explored for their antiproliferative properties. These compounds have shown potential in cancer treatment studies, with certain derivatives demonstrating significant in vitro cytotoxic properties. Molecular docking studies further support their potential as bioactive agents in anticancer research. This research highlights the importance of in vivo analysis to confirm their anticancer properties (Şener, Özkınalı, Altunoglu, Yerlikaya, Gökce, Zurnacı, Gür, Baloğlu, & Şener, 2021).

Applications in Textile Industry

This compound derivatives have been used in the textile industry, particularly for antimicrobial cotton fabrics. These compounds, when encapsulated into liposomal chitosan emulsions, can chemically modify cotton fabrics, retaining their mechanical properties while providing antimicrobial potentials against bacterial strains like E. coli and Staphylococcus aureus. Their limited toxicity against skin fibroblast cell lines also makes them suitable for use in textiles (Nada, Al-Moghazy, Soliman, Rashwan, Eldawy, Hassan, & Sayed, 2018).

Solid State and Solution Tautomerism

The tautomerism of this compound derivatives in solid state and solution has been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies provide insights into the predominance of specific tautomers over others and the influence of substituents on their stability and chemical shifts (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).

Luminescent Properties in Supramolecular Liquid Crystals

This compound derivatives have been used to develop supramolecular liquid crystals with luminescent properties. These compounds self-assemble by hydrogen bonding to give columnar mesophases and display luminescent properties in the visible region, making them promising for applications in materials science (Moyano, Barberá, Diosdado, Serrano, Elduque, & Giménez, 2013).

Synthesis and Characterization in Liquid Crystals

The synthesis and characterization of this compound derivatives have been explored for their photo-luminescent properties. These studies have shown that pyrazole derivatives are effective liquid crystal materials with promising luminescent properties in crystalline solid state and mesophase (Al-Karawi, Hammood, Awad, OmarAli, Khudhaier, Al- Heetimi, & Majeed, 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or modulation .

Biochemical Pathways

Pyrazole derivatives have been reported to influence several biochemical pathways, potentially through their interaction with various enzymes and receptors .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed, distributed, metabolized, and excreted from the body .

Result of Action

Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antioxidant activity .

Action Environment

The action, efficacy, and stability of 4-phenyl-1H-pyrazole-3,5-diamine can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other substances .

Eigenschaften

IUPAC Name |

4-phenyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZWFNGADUJWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

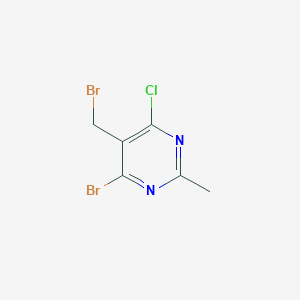

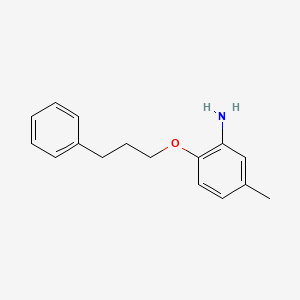

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

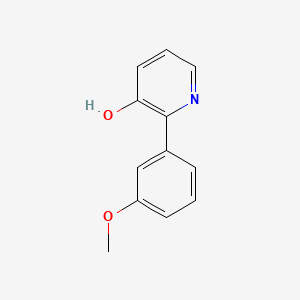

![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)

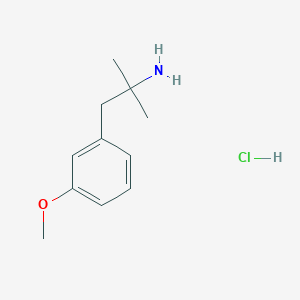

![4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde](/img/structure/B3158380.png)